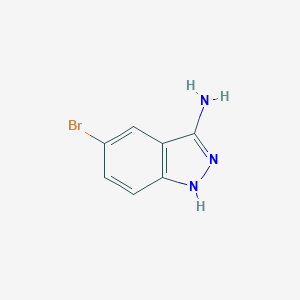

5-bromo-1H-indazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPYFDJVSAMSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355873 | |

| Record name | 5-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-71-7 | |

| Record name | 5-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-BROMO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1H-indazol-3-amine, a key intermediate in the development of various therapeutic agents. The primary synthetic route detailed herein involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine. This document offers a comparative analysis of reported experimental protocols, detailed methodologies, and relevant characterization data to support research and development in medicinal chemistry and process chemistry.

Introduction

This compound is a privileged scaffold in medicinal chemistry, notably serving as a crucial building block for kinase inhibitors and other targeted therapies. Its synthesis from readily available starting materials is a critical step in the drug discovery and development pipeline. The reaction of 5-bromo-2-fluorobenzonitrile with hydrazine represents a common and efficient method for the preparation of this important intermediate. This guide will explore the nuances of this chemical transformation.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by an intramolecular cyclization. The fluorine atom at the C2 position of 5-bromo-2-fluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nitrile group. Hydrazine acts as the nucleophile, displacing the fluoride. The resulting intermediate then undergoes a spontaneous intramolecular cyclization to form the stable indazole ring system.

Comparative Analysis of Synthetic Protocols

Several research groups have reported the synthesis of this compound from 5-bromo-2-fluorobenzonitrile. While the core transformation remains the same, variations in reaction conditions such as solvent, temperature, and reaction time have been explored. The following table summarizes the key quantitative data from various reported procedures, allowing for easy comparison.

| Reference | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

| [1] | 5-bromo-2-fluorobenzonitrile (1.0 mmol) | Hydrazine hydrate (99%) (10.0 mmol) | Ethanol (20 ml) | 343 K (70°C) | 4 h | 90 | Reaction performed in a sealed tube. Product purified by recrystallization from ethanol. |

| [2] | 5-bromo-2-fluorobenzonitrile (77.7 mmol) | Hydrazine (3885 mmol) | Neat (Hydrazine as solvent) | 100°C | 5 min | 99.5 | Hydrazine was removed under reduced pressure. |

| [3][4] | 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | Not specified (reflux) | Reflux | 20 min | High | General procedure mentioned in a synthetic scheme. |

| [2] | Example substituting 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (18 mL) | Ethanol (10 mL) | 95°C | Overnight | Not specified | Product precipitated and was filtered. The remaining was triturated with methanol. |

Detailed Experimental Protocols

Below are detailed methodologies for two of the key experiments cited in the table above.

Protocol 1: Synthesis in Ethanol[1]

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 ml), add hydrazine hydrate (99%, 10.0 mmol, 0.5 ml).

-

The reaction mixture is heated in a sealed tube at 343 K (70°C) for 4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

-

The resulting brown-coloured solid is purified by recrystallization from ethanol to afford this compound as pale-yellow needles.

Protocol 2: Neat Synthesis[2]

-

To a 250 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).

-

Heat the reaction mixture to 100°C for 5 minutes.

-

After the reaction is complete, remove the excess hydrazine under reduced pressure.

-

The resulting solid is this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

1H NMR (400 MHz, DMSO-d6): δ 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H).[2]

Mass Spectrometry: MS m/z: 213 (M+1).[2]

Visualizations

To further clarify the synthesis and workflow, the following diagrams are provided.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 5-bromo-2-fluorobenzonitrile and hydrazine is a robust and high-yielding reaction. The choice between using a solvent like ethanol or running the reaction neat with excess hydrazine allows for flexibility in process optimization, depending on the scale and available equipment. The provided protocols and characterization data serve as a valuable resource for chemists in the pharmaceutical industry and academia, facilitating the efficient production of this key synthetic intermediate.

References

A Technical Guide to the Physicochemical Properties of 5-bromo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical sciences. Its unique molecular architecture, featuring an indazole core with bromine and amine substitutions, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. Notably, it serves as a crucial intermediate in the development of potent kinase inhibitors and other therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and illustrates its significance in drug discovery workflows and biological signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for its handling, reaction optimization, and incorporation into drug development pipelines. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

Quantitative Data Summary

The known quantitative physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrN₃ | [1][2] |

| Molecular Weight | 212.05 g/mol | [1][2] |

| Melting Point | 171-175 °C | [1] |

| 134 °C (407 K) | [3] | |

| Boiling Point | 431.3 °C at 760 mmHg | [1] |

| Density | 1.867 g/cm³ | [1] |

| Flash Point | 214.7 °C | [1] |

| Appearance | Pale-yellow needles (recrystallized) | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.55 (s, 1H), 7.92 (d, 1H), 7.30 (dd, 1H), 7.19 (d, 1H), 5.41 (s, 2H) | [2] |

| pKa | Data not experimentally determined. See Section 2.3. | |

| logP | Data not experimentally determined. See Section 2.4. |

Note: Discrepancies in melting point values exist in the literature, which may be attributed to different experimental conditions or sample purity.

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][3][4]

-

Reactants: 5-bromo-2-fluorobenzonitrile, Hydrazine Hydrate (80% or 99%), Ethanol.

-

Procedure:

-

Dissolve 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) in a sealed reaction tube or round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 10.0 mmol) to the solution.

-

Heat the reaction mixture under reflux. One protocol specifies heating at 95°C overnight[2], while another suggests heating in a sealed tube at 343 K (70°C) for 4 hours.[3] A rapid synthesis reports refluxing for just 20 minutes for a high yield.[4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure. This typically yields a brown-colored solid.

-

-

Purification:

-

The crude solid can be purified by recrystallization from an ethanol solution to afford the final product as pale-yellow needles.[3]

-

Alternatively, the reaction mixture can be diluted with ethyl acetate and washed with water. The product may precipitate and can be collected by filtration. The organic layer is then concentrated, and the resulting solid is triturated with methanol.[2]

-

Melting Point Determination

While a specific protocol for this compound is not detailed, a standard laboratory procedure is as follows:

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of the purified this compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the expected melting point is approached.

-

The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.

-

pKa Determination (General Protocol)

The acidity constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. As no experimental value is available, a general potentiometric titration method is described.[5]

-

Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, temperature-controlled reaction vessel.

-

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., an ethanol-water mixture, due to the compound's low aqueous solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

-

logP Determination (General Protocol)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard approach.[6]

-

Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of this solution to a separatory funnel containing a known volume of the immiscible solvent (water or n-octanol, respectively), ensuring both phases are pre-saturated with each other.

-

Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely.

-

Determine the concentration of the analyte in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Synthesis and Characterization Workflow

The general workflow from synthesis to characterization of this compound involves several key stages.

References

- 1. 1H-indazol-3-amine, 5-bromo- | CAS 61272-71-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 6. acdlabs.com [acdlabs.com]

5-bromo-1H-indazol-3-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-1H-indazol-3-amine, a key heterocyclic intermediate in the development of novel therapeutic agents. This document outlines its chemical properties, synthesis, and its role as a building block in the creation of bioactive molecules, particularly in the field of oncology.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 61272-71-7 | [1][2] |

| Molecular Formula | C₇H₆BrN₃ | |

| Molecular Weight | 212.05 g/mol | [3] |

| Appearance | Solid | |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H) | [3] |

| Mass Spectrometry (MS) | m/z: 213 (M+1) | [3] |

Synthesis and Experimental Protocols

This compound is a crucial precursor in the synthesis of various pharmaceutical agents, notably in the development of anti-cancer drugs due to its utility in forming compounds that can inhibit specific protein kinases.[4]

Synthesis of this compound from 5-bromo-2-fluorobenzonitrile

A high-yield synthesis of this compound has been reported, starting from 5-bromo-2-fluorobenzonitrile.[1][3]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]

-

Heating: Heat the reaction mixture to 100°C for 5 minutes.[3] A separate protocol suggests refluxing with 80% hydrazine hydrate for 20 minutes, which resulted in an 88% yield.[1]

-

Work-up: Following the reaction, remove the excess hydrazine under reduced pressure.[3]

-

Purification: The resulting product, this compound, can be further purified if necessary. One method involves dilution with ethyl acetate and washing with water, followed by filtration of the precipitated product. The remaining organic layer can be concentrated and the resulting solid triturated with methanol.[3]

Application in Drug Discovery: Synthesis of Antitumor Agents

This compound serves as a versatile scaffold for the development of potent anti-cancer agents. Its structure allows for modifications at the C-3 and C-5 positions to explore interactions with various biological targets.[1] A series of 3,5-disubstituted indazole derivatives have been synthesized and evaluated for their antitumor activity.[1]

The following workflow illustrates the use of this compound in the synthesis of novel indazole derivatives with potential therapeutic applications.

Caption: Workflow for synthesizing 3,5-disubstituted indazole derivatives.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The 1H-indazole-3-amine structure is a known hinge-binding fragment for protein kinases.[1]

A notable derivative synthesized from this compound, compound 6o , demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM.[1][5] Further studies revealed that this compound induces apoptosis and affects the cell cycle.[1][5] The proposed mechanism of action involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.[1][5]

Caption: Proposed signaling pathway for an antitumor indazole derivative.

References

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Applications of 5-bromo-1H-indazol-3-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the available data on the solubility of 5-bromo-1H-indazol-3-amine in common organic solvents. Furthermore, it delves into its critical role as a synthetic intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors. This document adheres to stringent data presentation and visualization requirements, including detailed experimental protocols and logical workflow diagrams, to support advanced research and development activities.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While precise solubility values (e.g., in mg/mL or mol/L) are not documented, qualitative information can be inferred from synthetic procedures involving this compound.

Qualitative Solubility Observations:

The compound's solubility behavior, as described in various synthetic protocols, is summarized below. This information is derived from observations during synthesis, purification, and recrystallization processes.

| Solvent | Observation | Inference |

| Ethanol | Used for recrystallization and as a reaction solvent.[1][2] | Soluble, particularly at elevated temperatures. |

| Methanol | Used for trituration of the crude product.[3][4] | Sparingly soluble to soluble. |

| Dimethyl Sulfoxide (DMSO) | Used as a solvent for NMR spectroscopy.[3][4] | Soluble. |

| Dimethylformamide (DMF) | Mentioned as a solvent in syntheses of derivatives.[5] | Likely soluble. |

| Ethyl Acetate | Used as an extraction solvent.[3][4] | Soluble. |

| Dichloromethane | Used as a reaction solvent for derivatization.[2] | Soluble. |

| Water | A related compound, 5-Bromo-3-Fluoro-1H-indazole, is noted as being insoluble in water.[6] | Likely has low solubility in water. |

It is important to note that these are qualitative assessments. For applications requiring precise concentration control, it is imperative that researchers determine the solubility of this compound in the desired solvent system experimentally.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, a general and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

-

-

Quantification:

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

The following diagram illustrates the general workflow for this experimental protocol.

Role in the Synthesis of Kinase Inhibitors

This compound is a key building block in the synthesis of various kinase inhibitors, which are pivotal in targeted cancer therapy.[7][8][9] The indazole scaffold is recognized as a privileged structure in medicinal chemistry, and the bromine atom at the 5-position provides a versatile handle for introducing chemical diversity through cross-coupling reactions.[7]

A common synthetic strategy involves a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 5-position of the indazole ring.[1] This is a powerful method for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the resulting kinase inhibitors.

Experimental Protocol for Suzuki Coupling:

The following is a representative protocol for the Suzuki coupling of this compound with a generic boronic acid ester, based on literature procedures.[1]

Objective: To synthesize 5-aryl-1H-indazol-3-amine derivatives.

Materials:

-

This compound

-

Arylboronic acid ester

-

Palladium catalyst (e.g., PdCl₂(dppf)₂)

-

Base (e.g., Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add this compound, the arylboronic acid ester, and the base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Add the palladium catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.

-

Stir the reaction for a sufficient time (e.g., 6 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine.

-

The logical workflow for this synthetic pathway is depicted below.

Involvement in Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[7] For instance, certain indazole derivatives have shown inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and have been found to affect the p53/MDM2 pathway, which is critical for cell cycle control and apoptosis.[1][10]

The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition by a kinase inhibitor derived from this compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its qualitative solubility in several common organic solvents is evident from its widespread use in organic synthesis. This compound stands out as a valuable and versatile building block in medicinal chemistry, particularly for the development of potent kinase inhibitors. The synthetic accessibility and the potential for chemical modification through reactions like the Suzuki coupling make it a compound of high interest for the discovery of novel therapeutics targeting a range of diseases driven by aberrant kinase activity. Further research into its physicochemical properties, including a systematic study of its solubility, would be highly beneficial for its application in drug development and manufacturing.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 61272-71-7 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-bromo-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-1H-indazol-3-amine, a key intermediate in the synthesis of various biologically active compounds. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with predicted Infrared (IR) absorption bands. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic characterization, and visualizes the synthetic workflow, positioning this compound as a valuable building block in medicinal chemistry.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.55 | Singlet | 1H | - | N1-H |

| 7.92 | Doublet | 1H | 1.87 | H-4 |

| 7.30 | Doublet of Doublets | 1H | 8.79, 1.89 | H-6 |

| 7.19 | Doublet | 1H | 8.78 | H-7 |

| 5.41 | Singlet | 2H | - | -NH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C3 |

| ~141 | C7a |

| ~125 | C5 |

| ~123 | C6 |

| ~120 | C3a |

| ~115 | C4 |

| ~112 | C7 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| 213 | [M+H]⁺ |

Ionization Mode: Electrospray Ionization (ESI)[1]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric, -NH₂) |

| 3200 - 3000 | Medium | N-H stretch (indazole ring) |

| 1650 - 1600 | Medium-Strong | N-H bend (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1350 - 1250 | Medium | C-N stretch (aromatic amine) |

| 850 - 750 | Strong | C-H bend (out-of-plane) |

| 700 - 550 | Medium-Strong | C-Br stretch |

Note: The IR data is predicted based on characteristic absorption frequencies for primary aromatic amines and bromo-aromatic compounds.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2]

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (99%)

-

Ethanol

-

Round-bottom flask or sealed tube

-

Reflux condenser (if not using a sealed tube)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask or a sealed tube, dissolve 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (10.0 mmol) to the solution.

-

Heat the reaction mixture at 95-100°C. If using a round-bottom flask, attach a reflux condenser. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

After completion of the reaction (typically 4 hours), allow the mixture to cool to room temperature.[2]

-

Concentrate the reaction mixture to dryness using a rotary evaporator.

-

The crude solid can be purified by recrystallization from ethanol to yield pale-yellow needles of this compound.[2]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

2.2.2. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

2.2.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its utility as a synthetic intermediate.

Caption: Synthetic pathway for this compound.

Caption: Role as an intermediate in drug development.

References

Commercial Availability and Synthetic Utility of 5-bromo-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indazol-3-amine is a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique structure serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules, most notably kinase inhibitors for oncology applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing key suppliers and their product specifications. Furthermore, it offers in-depth experimental protocols for its synthesis and subsequent elaboration via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities for therapeutic intervention.

Introduction

This compound (CAS No. 61272-71-7) is a substituted indazole that has garnered significant attention in the field of drug discovery. The indazole moiety is a well-established pharmacophore, and the presence of a bromine atom at the 5-position provides a convenient handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The 3-amino group offers a site for amide bond formation and other derivatizations, allowing for the exploration of diverse chemical space. This combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of targeted therapies, including inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases such as cancer.

Commercial Availability and Suppliers

The accessibility of starting materials is a critical factor in any research and development program. This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. The following tables summarize the available quantitative data for this compound from various vendors.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 61272-71-7 | [1] |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Appearance | Off-white to light brown powder | General Observation |

| Melting Point | 171-175 °C | General Observation from Supplier Data |

| Solubility | Soluble in DMSO and methanol | General Observation from Supplier Data |

Commercial Suppliers and Product Specifications

| Supplier | Product Number | Purity | Price (USD) | Availability |

| Bridge Organics | MS.098 | Not specified | $110 (25g), $200 (50g) | In Stock |

| Abintio Biosciences (via IndiaMART) | - | Not specified | In Stock | |

| Capot Chemical Co., Ltd. (via ChemicalBook) | - | 97% (Min, HPLC) | Request a quote | In Stock |

| Amerigo Scientific | - | 95% | Contact for pricing | In Stock |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative example of its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol describes the synthesis of this compound from the commercially available starting material 5-bromo-2-fluorobenzonitrile.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Ethyl acetate

-

Water

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure: [1]

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol (e.g., 5 mL per gram of starting material), add hydrazine hydrate (e.g., 10 eq).

-

Heat the reaction mixture to 95 °C and stir overnight.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, and if a precipitate forms in the separatory funnel, it should be collected by filtration as part of the product.

-

Concentrate the organic layer under reduced pressure.

-

Triturate the resulting solid with methanol and collect the solid by filtration to afford this compound.

Expected Yield: 85-95%

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.55 (s, 1H), 7.92 (d, J = 1.9 Hz, 1H), 7.30 (dd, J = 8.8, 1.9 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H), 5.41 (s, 2H).[1]

-

MS (ESI): m/z 212.0 [M+H]⁺, 214.0 [M+H+2]⁺

Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reaction Workflow:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture or dimethoxyethane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Schlenk flask or sealed reaction vial

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., 5 mol%) and ligand (if required).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1H-indazol-3-amine.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and highly valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a practical resource for researchers by summarizing its commercial availability and offering detailed, actionable experimental protocols for its synthesis and derivatization. The synthetic versatility of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, ensures its continued importance in the pursuit of novel drug candidates.

References

The Pivotal Role of 5-bromo-1H-indazol-3-amine in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indazol-3-amine is a heterocyclic amine that has garnered significant attention in medicinal chemistry, primarily serving as a crucial structural motif and key synthetic intermediate in the development of potent kinase inhibitors.[1] While direct biological activity data for this compound itself is limited in publicly available research, its intrinsic value lies in its role as a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. The indazole core, particularly the 3-aminoindazole moiety, is recognized as a "privileged" structure, capable of forming critical interactions with the ATP-binding pocket of various protein kinases.[2][3] This technical guide will delve into the potential biological activities stemming from this core structure, focusing on the therapeutic promise of its derivatives, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy.

The 3-Aminoindazole Scaffold: A Foundation for Kinase Inhibition

The 1H-indazole-3-amine structure is an effective hinge-binding fragment, a key feature for potent kinase inhibition.[4] In clinically relevant molecules like Linifanib, this moiety effectively binds to the hinge region of tyrosine kinases.[4] The indazole nucleus can act as a bioisostere for purines, the natural ligands for the ATP-binding site of kinases, allowing indazole-based compounds to function as competitive inhibitors.[5] The bromine atom at the 5-position provides a valuable handle for further chemical modifications, such as Suzuki coupling, to introduce various substituents and explore structure-activity relationships (SAR).[4]

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have demonstrated significant potential as anti-cancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anti-Proliferative Activity

Numerous studies have reported the synthesis of 3,5-disubstituted indazole derivatives originating from this compound with potent anti-proliferative activity against various cancer cell lines.[4] For instance, a series of derivatives showed significant inhibitory effects against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cell lines.[4]

Table 1: Anti-proliferative Activity of Representative this compound Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 6o | K562 | 5.15 | [4] |

| 6o | HEK-293 (normal) | 33.2 | [4] |

| 2f | 4T1 (breast) | 0.23 | [6] |

| 2f | HepG2 (liver) | 0.80 | [6] |

| 2f | MCF-7 (breast) | 0.34 | [6] |

| C05 | IMR-32 (neuroblastoma) | 0.948 | [7] |

| C05 | MCF-7 (breast) | 0.979 | [7] |

| C05 | H460 (lung) | 1.679 | [7] |

| K22 | MCF-7 (breast) | 1.3 | [8] |

| 10d,e | SR (leukemia) | < 1 | [9] |

IC50 values represent the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition

The primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that are often dysregulated in cancer. Derivatives of this compound have been shown to inhibit a range of kinases, including:

-

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to several cancers.[7][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.[11]

-

FLT3 and c-Kit: Tyrosine kinases often mutated in leukemia.[11]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Implicated in various tumors.[12]

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |

| C05 | PLK4 | < 0.1 | [7] |

| K22 | PLK4 | 0.1 | [8] |

| Axitinib | PLK4 | 6.5 | [8] |

| SU1261 | IKKα | 10 (Ki) | [13] |

| SU1349 | IKKα | 16 (Ki) | [13] |

| Compound 1 | FGFR1 | 100 | [12] |

Signaling Pathways Modulated by this compound Derivatives

The anti-cancer effects of these derivatives are a direct consequence of their ability to interfere with critical cellular signaling pathways.

Kinase Signaling Pathways in Cancer

Many derivatives of this compound are designed to target key oncogenic signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell proliferation, survival, and apoptosis.

Induction of Apoptosis

By inhibiting pro-survival signaling, derivatives of this compound can induce programmed cell death, or apoptosis. This is often mediated through the regulation of the Bcl-2 family of proteins and the activation of caspases.

Experimental Protocols

The evaluation of the biological activities of this compound derivatives involves a range of standard in vitro assays.

Synthesis of this compound

A common synthetic route involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[4][14]

Procedure:

-

5-bromo-2-fluorobenzonitrile is refluxed with an excess of 80% hydrazine hydrate for approximately 20 minutes.[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[14]

-

Upon completion, the reaction mixture is concentrated to dryness.[14]

-

The resulting solid is purified, often by recrystallization from a suitable solvent like ethanol, to yield this compound.[14]

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]

Materials:

-

Cancer cell lines (e.g., K562, A549, PC-3, HepG2)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (derivatives of this compound) and a positive control (e.g., 5-fluorouracil)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of an inhibitor to a kinase.[15]

Materials:

-

Purified kinase (e.g., PLK4)

-

Europium-labeled anti-tag antibody

-

Fluorescently labeled kinase tracer

-

Test compounds

-

Assay buffer

-

384-well plates

-

FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the test compound, the kinase, the Eu-labeled antibody, and the fluorescent tracer.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Read the TR-FRET signal on a plate reader. The signal is inversely proportional to the amount of test compound bound to the kinase.

-

Calculate the IC50 values from the dose-response curves.

Conclusion

This compound stands as a cornerstone in the development of targeted cancer therapeutics. While the compound itself may not exhibit significant intrinsic biological activity, its utility as a versatile synthetic intermediate is undeniable. The derivatives stemming from this core structure have shown remarkable potency in inhibiting key protein kinases, leading to anti-proliferative effects and the induction of apoptosis in various cancer cell models. The continued exploration of novel derivatives based on the this compound scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and selectivity, ultimately contributing to the advancement of precision oncology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides [pubmed.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Strategic Role of 5-Bromo-1H-indazol-3-amine as a Pivotal Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazol-3-amine has emerged as a cornerstone chemical intermediate in the synthesis of a diverse array of bioactive molecules, most notably in the realm of oncology. Its unique structural scaffold provides a versatile platform for the development of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies. This technical guide elucidates the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in the generation of therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a comprehensive overview of the key signaling pathways targeted by its derivatives. This document aims to serve as a critical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby effectively interact with the ATP-binding sites of various kinases.[1] The strategic introduction of a bromine atom at the 5-position and an amine group at the 3-position of the indazole ring system endows this compound with exceptional synthetic versatility. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties to explore the solvent-exposed regions of kinase active sites.[1][2] Concurrently, the 3-amino group can be readily functionalized to establish crucial hydrogen bond interactions within the kinase hinge region, a key determinant of binding affinity and selectivity.[1][2]

This guide provides a thorough examination of the synthesis of this compound and its pivotal role as a precursor to a new generation of targeted therapeutics.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound commences with the readily available starting material, 5-bromo-2-fluorobenzonitrile. The reaction proceeds via a cyclization reaction with hydrazine.

Experimental Protocol: Synthesis from 5-Bromo-2-fluorobenzonitrile

A common and high-yielding procedure for the synthesis of this compound is detailed below.

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

5-Bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80%)

-

Ethanol (optional, as a solvent)

-

Ethyl acetate

-

Water

-

Methanol

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (80%) (10.0 mmol).[2]

-

The reaction mixture is refluxed for 20 minutes.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

-

The resulting solid can be purified by recrystallization from ethanol or by trituration with methanol to afford this compound as a solid.

Quantitative Data:

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | Reflux, 20 min | 88% | [2] |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine | 100°C, 5 min | 99.5% | [3] |

Applications as a Chemical Intermediate

The true value of this compound lies in its utility as a versatile building block for more complex molecules, particularly kinase inhibitors. The following sections detail its application in key synthetic transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Experimental Protocol: Suzuki Coupling of this compound

Reaction Scheme:

A schematic of the Suzuki coupling reaction.

Materials:

-

This compound

-

Substituted boronic acid or ester

-

PdCl2(dppf)2 (catalyst)

-

Cesium carbonate (Cs2CO3) (base)

-

1,4-dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), cesium carbonate (1.5 equiv.), and PdCl2(dppf)2 (0.05 equiv.).[2]

-

The vessel is purged with nitrogen.

-

Add a 1:1 mixture of 1,4-dioxane and water.[2]

-

The reaction mixture is heated to 90°C for 6 hours.[2]

-

After cooling, the mixture is diluted with ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

| This compound | Various boronic acid esters | PdCl2(dppf)2 | Cs2CO3 | 1,4-dioxane/H2O (1:1) | 90°C | 6 h | 75-80% | [2] |

Acylation of the 3-Amino Group

The 3-amino group is a key site for functionalization, often through acylation, to introduce moieties that can interact with the kinase hinge region.

Experimental Protocol: Acylation of 5-substituted-1H-indazol-3-amine

Reaction Scheme:

A schematic of the acylation reaction.

Materials:

-

5-Aryl-1H-indazol-3-amine

-

Chloroacetic anhydride

-

Sodium carbonate (Na2CO3)

-

Dichloromethane

Procedure:

-

To a solution of the 5-aryl-1H-indazol-3-amine (1.0 equiv.) in dichloromethane, add sodium carbonate.

-

Add chloroacetic anhydride and stir the reaction at room temperature for 10 hours.[2]

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product can be further purified if necessary.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |

| 5-Aryl-1H-indazol-3-amine | Chloroacetic anhydride | Na2CO3 | Dichloromethane | Room Temperature | 10 h | 62-68% | [2] |

Role in Targeting Key Signaling Pathways

Derivatives of this compound have been instrumental in the development of inhibitors for several critical signaling pathways implicated in cancer and other diseases.

The p53/MDM2 Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2. Inhibiting the p53-MDM2 interaction is a key therapeutic strategy. Derivatives of this compound have been shown to modulate this pathway, leading to apoptosis in cancer cells.[2]

The p53/MDM2 signaling pathway and the inhibitory role of indazole derivatives.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. Derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against both wild-type and mutant Bcr-Abl.

The Bcr-Abl signaling pathway and the inhibitory action of indazole derivatives.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pazopanib, an indazole-containing drug, is a potent VEGFR-2 inhibitor.

The VEGFR-2 signaling pathway and its inhibition by indazole derivatives.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery. Its strategic functionalization at the 3- and 5-positions provides a powerful platform for the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. The synthetic accessibility and the demonstrated success of its derivatives in modulating key signaling pathways underscore its continued importance in the development of novel treatments for cancer and other debilitating diseases. This guide provides a foundational resource for researchers aiming to leverage the unique properties of this important scaffold in their drug discovery endeavors.

References

An In-depth Technical Guide to 5-bromo-1H-indazol-3-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indazol-3-amine is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial building block for the synthesis of potent kinase inhibitors. Its strategic substitution pattern allows for versatile chemical modifications, making it an invaluable scaffold in the design of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, modern experimental protocols, physicochemical properties, and the significant role of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors targeting critical signaling pathways.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| CAS Number | 61272-71-7 |

| Appearance | Pale-yellow to brown solid |

| Melting Point | 171-175 °C |

| Solubility | Soluble in DMSO and methanol. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H)[2][3] |

| Mass Spectrum (MS) | m/z: 213 (M+1)[3] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine. Several variations of this method have been reported, differing in reaction conditions and work-up procedures.

General Synthesis Workflow

The overall synthetic strategy is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Detailed Experimental Protocols

Protocol 1: Synthesis in Ethanol

This protocol utilizes ethanol as a solvent and is a widely cited method.

-

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (99%)

-

Ethanol

-

Ethyl acetate

-

Water

-

Methanol

-

-

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[4]

-

Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an ethanol solution to afford pale-yellow needles.[4]

-

Alternatively, the reaction mixture can be diluted with ethyl acetate and washed with water. The product may precipitate in the separatory funnel and can be collected by filtration. The organic layer is then concentrated, and the resulting solid is triturated with methanol.[2]

-

Protocol 2: Neat Synthesis (Solvent-free)

This method offers a rapid and high-yield synthesis without the need for a solvent.

-

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine

-

-

Procedure:

-

In a round-bottom flask, combine 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]

-

Heat the reaction mixture to 100 °C for 5 minutes.[3]

-

Remove the excess hydrazine under reduced pressure to yield this compound.[3] This method has been reported to provide a yield of up to 99.5%.[3]

-

Role in Drug Discovery and Signaling Pathways

This compound is a "privileged scaffold" in medicinal chemistry, meaning its core structure is recurrent in a variety of biologically active compounds. Its primary utility is as a key intermediate in the synthesis of potent kinase inhibitors for the treatment of cancer. The 1H-indazole-3-amine moiety is an effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition[5]. The bromine atom at the 5-position serves as a convenient handle for further chemical modifications, such as Suzuki coupling, allowing for the introduction of various substituents to explore the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.

While this compound itself is not typically the final active pharmaceutical ingredient, it is a cornerstone for the development of inhibitors targeting several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in various cancers. Derivatives of this compound have been incorporated into molecules designed to inhibit kinases within this pathway.

Other Kinase Targets

Derivatives of this compound have also been instrumental in developing inhibitors for other important cancer-related kinases, including:

-

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to aneuploidy in cancer.

-

BCR-ABL: A fusion protein tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).

Conclusion

This compound stands out as a molecule of significant interest to the scientific and drug development communities. Its straightforward and high-yielding synthesis, coupled with its versatile chemical functionality, has established it as a valuable building block in the creation of targeted therapeutics. While its own biological activity is not extensively documented, its role as a foundational scaffold for a multitude of potent kinase inhibitors is undeniable. Future research will likely continue to leverage the unique properties of this indazole derivative to develop novel and more effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 61272-71-7 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazol-3-amine with various arylboronic acids. This reaction is a cornerstone for the synthesis of diverse 3-amino-5-aryl-1H-indazoles, which are key structural motifs in many biologically active compounds and pharmaceutical candidates. The presence of a free amino group and an acidic indazole proton (NH) can present challenges; therefore, careful selection of reaction conditions is crucial for achieving high yields and purity.

The protocols outlined below are based on established methodologies for structurally similar compounds, including other bromoindazoles and bromoanilines. Optimization may be required for specific substrates.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions reported for Suzuki coupling reactions of related bromo-heterocyclic amines and bromoindazoles, offering a starting point for the optimization of reactions with this compound.

| Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good | [1] |

| 3-Bromoindazoles (NH-free) | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | Varies | [2] |

| 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [3][4] |

| N-(6-bromo-1H-indazol-4-yl)acetamide | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Not specified | [5] |

| 3-Chloroindazole (NH-free) | P1 or P2 Precatalyst (2) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | Good to Excellent | [6] |

Note: The free amino and indazole NH groups in this compound can potentially inhibit the catalytic cycle. The use of N-protected indazoles often results in higher yields, but direct coupling on the unprotected substrate is highly desirable to avoid extra synthetic steps.[6]

Experimental Protocols

Two primary protocols are presented, utilizing common and effective palladium catalysts.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from methods used for other amino-substituted aryl bromides and NH-free indazoles.[1][2][5] Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki couplings.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexane/Ethyl acetate)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask or a microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the reaction mixture.

-

Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is a good starting point.[5] For microwave irradiation, heating to 140 °C for a shorter duration may be effective.[2]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 3-amino-5-aryl-1H-indazole.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is based on conditions found to be effective for other substituted bromoindazoles.[3][4] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is often more robust and efficient for challenging substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent: Anhydrous Dimethoxyethane (DME) or 1,4-Dioxane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (K₂CO₃ or K₃PO₄, 2-3 equivalents), and the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent (DME or 1,4-Dioxane) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: After filtration and concentration, purify the crude product by silica gel column chromatography to yield the pure 3-amino-5-aryl-1H-indazole.

Mandatory Visualizations

General Suzuki Coupling Workflow

Caption: General workflow for the Suzuki cross-coupling reaction.

Logical Diagram for Reaction Optimization

Caption: Decision logic for optimizing Suzuki coupling conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors Utilizing a 5-bromo-1H-indazol-3-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile 5-bromo-1H-indazol-3-amine scaffold. This scaffold is a key pharmacophore found in numerous kinase inhibitors targeting a range of kinases implicated in cancer and other diseases. The following sections detail the synthetic routes, biological activities, and relevant signaling pathways, offering a practical guide for the development of novel therapeutic agents.